methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate
CAS No.: 922991-34-2
Cat. No.: VC4207328
Molecular Formula: C19H18N2O6S2
Molecular Weight: 434.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 922991-34-2 |
|---|---|
| Molecular Formula | C19H18N2O6S2 |
| Molecular Weight | 434.48 |
| IUPAC Name | methyl 2-[[4-[furan-2-ylmethyl(methyl)sulfamoyl]benzoyl]amino]thiophene-3-carboxylate |
| Standard InChI | InChI=1S/C19H18N2O6S2/c1-21(12-14-4-3-10-27-14)29(24,25)15-7-5-13(6-8-15)17(22)20-18-16(9-11-28-18)19(23)26-2/h3-11H,12H2,1-2H3,(H,20,22) |
| Standard InChI Key | GJDRJQYHQRKWHI-UHFFFAOYSA-N |
| SMILES | CN(CC1=CC=CO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=CS3)C(=O)OC |
Introduction
Methyl 2-(4-(N-(furan-2-ylmethyl)-N-methylsulfamoyl)benzamido)thiophene-3-carboxylate is a complex organic compound that combines structural elements from thiophene, benzamide, and sulfamoyl moieties. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of these diverse functional groups.
Key Components:
-
Thiophene Ring: Known for its aromatic properties and presence in various biologically active compounds.
-
Benzamide Moiety: Often involved in interactions with biological targets such as enzymes or receptors.
-
Sulfamoyl Group: Contributes to the compound's reactivity and potential bioactivity.
Biological Activities and Potential Applications
Compounds with similar structural features have shown promise in various biological activities, including antimicrobial and anticancer effects. The mechanism of action may involve inhibition of enzymes critical for microbial metabolism or interaction with cellular targets in cancer cells.
Potential Applications:
-
Antimicrobial Agents: The sulfamoyl group can inhibit bacterial enzymes, disrupting essential metabolic pathways.
-
Anticancer Agents: The compound's ability to interact with cellular targets could lead to apoptosis in cancer cells.
Data Table: Comparison of Related Compounds
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume